molecular formula C20H16F3NOS B11338224 2-methyl-N-(thiophen-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]benzamide

2-methyl-N-(thiophen-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B11338224
M. Wt: 375.4 g/mol
InChI Key: PTOFJPAABBNSGC-UHFFFAOYSA-N
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Description

2-METHYL-N-[(THIOPHEN-2-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with a thiophene ring, a trifluoromethyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-[(THIOPHEN-2-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-methylamine to yield the benzamide.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a nucleophilic substitution reaction, where the benzamide is reacted with thiophene-2-carboxaldehyde in the presence of a base such as sodium hydride.

    Final Assembly: The final compound is obtained by coupling the intermediate products under suitable conditions, often involving a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-[(THIOPHEN-2-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can lead to the formation of the corresponding amine.

Scientific Research Applications

2-METHYL-N-[(THIOPHEN-2-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound’s unique structural features make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).

    Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-METHYL-N-[(THIOPHEN-2-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The thiophene ring may also play a role in binding to specific sites on the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-METHYL-N-[(THIOPHEN-2-YL)METHYL]-N-[3-(FLUOROMETHYL)PHENYL]BENZAMIDE
  • 2-METHYL-N-[(THIOPHEN-2-YL)METHYL]-N-[3-(CHLOROMETHYL)PHENYL]BENZAMIDE

Uniqueness

The presence of the trifluoromethyl group in 2-METHYL-N-[(THIOPHEN-2-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE distinguishes it from similar compounds. This group significantly enhances the compound’s stability and lipophilicity, making it more effective in crossing biological membranes and interacting with hydrophobic sites on target molecules.

This detailed article provides a comprehensive overview of 2-METHYL-N-[(THIOPHEN-2-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H16F3NOS

Molecular Weight

375.4 g/mol

IUPAC Name

2-methyl-N-(thiophen-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C20H16F3NOS/c1-14-6-2-3-10-18(14)19(25)24(13-17-9-5-11-26-17)16-8-4-7-15(12-16)20(21,22)23/h2-12H,13H2,1H3

InChI Key

PTOFJPAABBNSGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N(CC2=CC=CS2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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